Pyridinoline
Overview
Description
Synthesis Analysis
Pyridinoline's synthesis involves complex biochemical pathways within the body, particularly in collagen cross-linking processes. In vitro studies have shown that pyridinoline can be synthesized through lysyl oxidase-dependent pathways, confirming its origin from collagen components and its role as a normal component of bone collagen in vivo (Siegel et al., 1982). Additionally, research has demonstrated the possibility of synthesizing pyridinoline derivatives through chemical methods, offering insights into its structure and potential applications beyond its biological role (Allevi et al., 2007).
Molecular Structure Analysis
The molecular structure of pyridinoline has been elucidated through various spectroscopic techniques, revealing it as a complex amino acid with a pyridinium ring structure. Its structure was determined from bovine bone, highlighting its role as a collagen crosslink (Fujimoto et al., 1978). This structural analysis is crucial for understanding how pyridinoline contributes to the physical properties of collagen and its resistance to enzymatic breakdown.
Chemical Reactions and Properties
Pyridinoline's chemical properties, such as its resistance to reduction and unique cross-linking capabilities, are significant for the stability of collagen fibers. It has been shown to be a "non-reducible" crosslink, with specific electrochemical behavior that underscores its stability within the collagen matrix (Sakura & Fujimoto, 1981).
Physical Properties Analysis
The physical properties of pyridinoline, including its fluorescence and cross-linking abilities, are integral to the functional characteristics of collagen. Pyridinoline's presence in collagen has been associated with increased resistance to enzymatic degradation, indicating its importance in maintaining tissue integrity and function (Uchiyama et al., 1981).
Chemical Properties Analysis
The chemical characteristics of pyridinoline, such as its formation through lysyl oxidase activity and its role in collagen cross-linking, highlight its significance in biochemical processes related to tissue strength and resilience. The synthesis and accumulation of pyridinoline in collagen with aging or in vitro conditions suggest its pivotal role in the maturation and stabilization of collagen fibers, contributing to the mechanical properties of connective tissues (Anastasia et al., 2013).
Scientific Research Applications
Cancer and Pulmonary Treatments : Pyridinoline derivatives are found effective in treating various malignancies such as myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis (Chiacchio et al., 2020).
Bone Resorption Marker : Pyridinoline and deoxypyridinoline are specific biochemical markers of bone resorption, useful in clinical studies to assess bone turnover or osteoporosis (Colwell, Russell, & Eastell, 1993).
Monitoring Therapeutic Treatments : The Pyd immunoassay is a rapid and easy method for evaluating urinary pyridinoline, serving as a screening method for metabolic bone disease and for monitoring therapeutic treatment (Seyedin et al., 1993).
Aging and Stability of Collagen : Pyridinoline plays a role in the stabilization of collagen fibers during in vitro aging of bone collagen, indicating its involvement in the maturation and aging process of connective tissues (Uchiyama, Inoue, & Fujimoto, 1981).
Collagen Crosslinking : Pyridinoline serves as a crosslink in collagen fibers, being a tri-functional cross-linking amino acid. Its isolation and structure have been extensively studied to understand collagen stability and metabolism (Fujimoto et al., 1978).
Arthritis and Cartilage Studies : Pyridinoline is found in cartilage, bone, and synovium, and its concentrations in these tissues and urinary excretion can be significant for studying and diagnosing arthritis and related conditions (Takahashi et al., 1996).
Menopause and Bone Metabolism : Studies show that menopause induces significant increases in urinary pyridinoline, which reflects bone matrix degradation. It's used to monitor the impact of menopause and hormone replacement therapy on bone health (Uebelhart et al., 1991).
Future Directions
Tissue degradation molecules such as pyridinoline cross-linked carboxyterminal telopeptide of type I collagen (ICTP) that are specific to bone resorption are released into the GCF and can be used as biomarkers for periodontal disease . This suggests that Pyridinoline could have potential applications in the diagnosis and monitoring of diseases related to bone resorption.
properties
IUPAC Name |
(2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYXYLLJXMAEMT-SAXRGWBVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Pyridinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Pyridinoline | |
CAS RN |
63800-01-1 | |
Record name | Pyridinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63800-01-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063800011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000851 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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